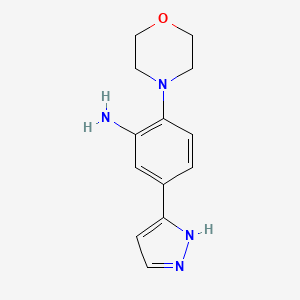

2-morpholino-5-(1H-pyrazol-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-morpholino-5-(1H-pyrazol-5-yl)aniline is a chemical compound with the molecular formula C13H16N4O It is characterized by the presence of a morpholine ring, a pyrazole ring, and an aniline group

Vorbereitungsmethoden

The synthesis of 2-morpholino-5-(1H-pyrazol-5-yl)aniline typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

2-morpholino-5-(1H-pyrazol-5-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its structural features allow it to enhance drug efficacy through various mechanisms:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit notable cytotoxic effects against multiple cancer cell lines. For example, compounds derived from 2-morpholino-5-(1H-pyrazol-5-yl)aniline have demonstrated IC50 values ranging from 3.01 to 15.73 µM against liver carcinoma cells (HepG2) and other cancer types, indicating strong potential for development into therapeutic agents .

- Mechanism of Action : The anticancer properties are attributed to its ability to interact with specific biological targets, such as kinases and proteases involved in tumor progression. The compound's lipophilicity enhances its binding affinity to these targets, improving its therapeutic index .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals:

- Pest Control : The compound has been incorporated into various pesticides and herbicides, enhancing their effectiveness against pests while minimizing environmental impact . Its role in sustainable agriculture is particularly noteworthy as it contributes to crop protection strategies.

Material Science

The integration of this compound into materials science showcases its versatility:

- Polymer Development : This compound is used to synthesize advanced polymers with improved thermal stability and mechanical properties. Such materials are essential for applications requiring durability under extreme conditions .

Biochemical Research

In biochemical studies, the compound plays a vital role in understanding biological processes:

- Enzyme Inhibition Studies : Research has utilized this compound to investigate enzyme activity and receptor binding interactions. This research contributes to the broader understanding of metabolic pathways and potential drug interactions .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | HepG2 | 3.01 | Kinase inhibition |

| 4a | HCT-116 | 15.73 | Protease modulation |

| 5c | MCF-7 | 11.97 | EGFR binding enhancement |

Table 2: Applications in Agriculture

| Application | Compound Role | Benefits |

|---|---|---|

| Pesticide formulation | Active ingredient | Effective pest control |

| Herbicide development | Enhances herbicidal activity | Sustainable crop protection strategies |

Wirkmechanismus

The

Biologische Aktivität

2-Morpholino-5-(1H-pyrazol-5-yl)aniline, a compound characterized by its unique morpholine and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Key Properties:

- CAS Number : 1029989-48-7

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

Biological Activity Overview

Research indicates that compounds containing pyrazole and morpholine rings exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study highlighted the antimicrobial effects of various pyrazole derivatives, indicating that modifications in the structure can enhance activity against pathogens. For instance, compounds with dual pharmacophores (pyrazole and sulfonamide) demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 62.5 | Antifungal (C. albicans) |

| Pyrazole derivative 3a | 31.25 | Antibacterial (E. coli) |

| Pyrazole derivative 4f | 62.5 | Antifungal (S. cerevisiae) |

Antioxidant Activity

In vitro studies have shown that pyrazole derivatives exhibit notable antioxidant properties. The presence of the pyrazole ring contributes to the scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing various signaling pathways.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .

In Silico Studies

Computational docking studies have suggested that the compound interacts favorably with target proteins involved in cancer progression, such as EGFR and PI3K pathways. These findings provide a rationale for further experimental validation .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, this compound exhibits distinct biological profiles due to its unique morpholine structure:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Antioxidant | Unique morpholine integration |

| Celecoxib | Anti-inflammatory | COX inhibitor |

| Phenylbutazone | Anti-inflammatory | Non-selective COX inhibitor |

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-5-(1H-pyrazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-11-9-10(12-3-4-15-16-12)1-2-13(11)17-5-7-18-8-6-17/h1-4,9H,5-8,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUMWLFXKDMXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C3=CC=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.